1-(2-氯苯基)-3-甲基-1H-吡唑-4-甲醛

描述

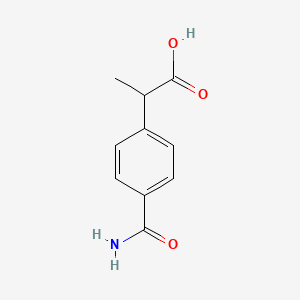

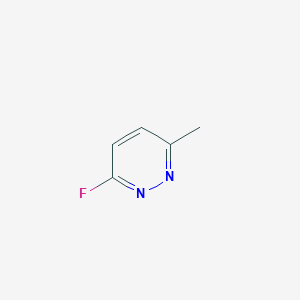

The compound "1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry. The compound is closely related to various synthesized pyrazole derivatives that have been explored in recent research for their potential applications and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . This method is a common approach for introducing aldehyde groups into heterocyclic compounds. Similarly, other research has focused on synthesizing new pyrazole derivatives by reacting pyrazole carbaldehydes with various ketones or hydrazines, indicating the versatility of pyrazole aldehydes as intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using techniques such as X-ray crystallography, NMR (nuclear magnetic resonance), and elemental analysis. For instance, the structure of an intermediate pyrazole compound was investigated by X-ray crystallography , while other studies have established the structures of their synthesized compounds based on NMR, IR (infrared spectroscopy), MS (mass spectrometry), and elemental analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of the functional groups.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. For example, pyrazole carbaldehydes can react with acetophenones and hydrazine hydrate to afford chalcone analogues and dipyrazolopyridines, respectively . The reactivity of the aldehyde group in pyrazole derivatives makes them suitable intermediates for the synthesis of a wide range of heterocyclic structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as chloro groups and the aldehyde functionality can affect the compound's reactivity, polarity, and potential biological activity. Vibrational spectroscopy and molecular docking studies can provide insights into the compound's vibrational modes, electronic properties, and potential interactions with biological targets . The crystal structure analysis can reveal the molecular conformation and intermolecular interactions, which are important for understanding the compound's solid-state properties .

科学研究应用

新型化合物的合成

- 该化合物用于合成各种新型化学实体。例如,它已被用于创建具有潜在药理特性的新型吡唑基取代噻唑烷酮、噻唑和噻唑啉候选物 (Khalifa、Al-Omar 和 Nossier,2017)。

光谱和元素分析

- 该化合物作为中间体用于化学结构的开发,其特征在于光谱和元素分析。这包括形成新型的吡唑基药效团连接的化合物 (Khalifa、Al-Omar 和 Nossier,2017)。

晶体结构测定

- 它在晶体学研究中起着至关重要的作用。例如,该化合物的衍生物已被合成,并通过 X 射线衍射方法确定了它们的晶体结构,从而为分子几何和键合提供了宝贵的见解 (Xu 和 Shi,2011)。

在有机发光二极管 (OLED) 中的应用

- 研究表明其在材料科学领域很有用,特别是在为 OLED 开发磷光发射体方面。此类应用涉及使用该化合物创建异配铱配合物,从而产生高光致发光量子产率和高效发光 (Kumar 等,2017)。

抗菌和抗氧化性能

- 该化合物的一些衍生物已因其潜在的抗菌和抗氧化特性而被探索,表明其在药物化学中的相关性 (Bhat 等,2016)。

作用机制

Target of Action

A structurally similar compound, 1-(2-chlorophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, is known to target camp-specific 3’,5’-cyclic phosphodiesterase 4b in humans . This enzyme plays a crucial role in intracellular signal transduction.

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They may interact with their targets, leading to changes in cellular functions.

Biochemical Pathways

Pyrazole derivatives have been associated with antileishmanial and antimalarial activities, suggesting they may influence pathways related to these diseases .

Result of Action

Pyrazole derivatives have shown potent antileishmanial and antimalarial activities, indicating they may have significant effects at the molecular and cellular levels .

安全和危害

属性

IUPAC Name |

1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-5-3-2-4-10(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGKQCRYFHREOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

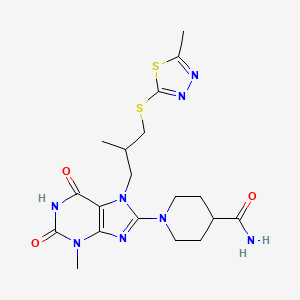

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

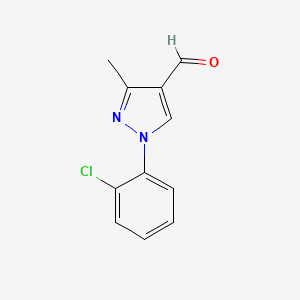

![6-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3012348.png)

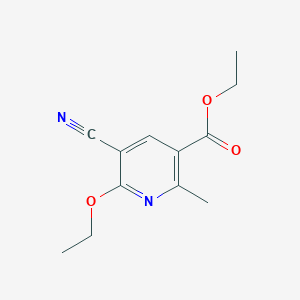

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

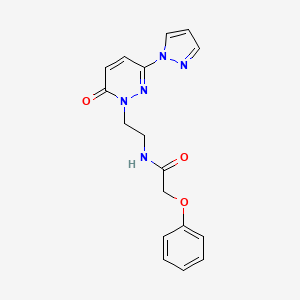

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)

![2-(2-Chlorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B3012363.png)